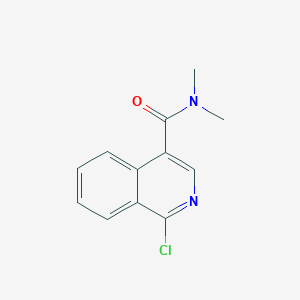

1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide

CAS No.: 240799-61-5

Cat. No.: VC7241381

Molecular Formula: C12H11ClN2O

Molecular Weight: 234.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 240799-61-5 |

|---|---|

| Molecular Formula | C12H11ClN2O |

| Molecular Weight | 234.68 |

| IUPAC Name | 1-chloro-N,N-dimethylisoquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C12H11ClN2O/c1-15(2)12(16)10-7-14-11(13)9-6-4-3-5-8(9)10/h3-7H,1-2H3 |

| Standard InChI Key | DRPUDBSXSRQPCY-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)C1=CN=C(C2=CC=CC=C21)Cl |

Introduction

Molecular Identity and Structural Features

Chemical Composition and Nomenclature

1-Chloro-N,N-dimethyl-4-isoquinolinecarboxamide (C₁₂H₁₁ClN₂O) has a molecular weight of 234.68 g/mol . Its IUPAC name, 1-chloro-N,N-dimethylisoquinoline-4-carboxamide, reflects the substitution pattern: a chlorine atom at position 1, a dimethylcarboxamide group at position 4, and a fused benzene-pyridine ring system (Figure 1) . The compound’s canonical SMILES string (CN(C)C(=O)C₁=CN=C(C₂=CC=CC=C₂₁)Cl) and InChI key (DRPUDBSXSRQPCY-UHFFFAOYSA-N) are critical for computational modeling and database searches .

Table 1: Key Molecular Properties

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution of 1-chloro-4-isoquinolinecarboxylic acid with dimethylamine. A two-step procedure involves:

-

Chlorination: Treatment of 4-isoquinolinecarboxylic acid with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to form the acyl chloride intermediate .

-

Amidation: Reaction with dimethylamine in the presence of a base (e.g., K₂CO₃) to yield the target compound .

Optimization studies reveal that a 5:1 SOCl₂:POCl₃ ratio and substitution of triethylamine with K₂CO₃ improve yields to >80% . Continuous flow reactors are preferred industrially to enhance reproducibility and scalability.

Table 2: Reaction Conditions for Amidation

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 85 |

| Temperature | 25°C | 82 |

| Catalyst | K₂CO₃ | 88 |

| Reaction Time | 12 hours | 85 |

Reactivity and Functionalization

Electrophilic Substitution

The chlorine atom at position 1 undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols. For example, reaction with morpholine in DMF at 80°C produces 1-morpholino-N,N-dimethyl-4-isoquinolinecarboxamide, a potential kinase inhibitor intermediate .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the isoquinoline ring to tetrahydroisoquinoline derivatives, altering the compound’s planarity and bioactivity . Such modifications are explored in central nervous system (CNS) drug design .

Oxidation Reactions

Oxidation with m-chloroperbenzoic acid (mCPBA) yields the N-oxide derivative, which exhibits enhanced solubility and altered receptor binding profiles .

Biological and Pharmacological Applications

Kinase Inhibition

The compound serves as a scaffold for tyrosine kinase inhibitors (TKIs). Structural analogs, such as 1-chloro-N-(2-(dimethylamino)ethyl)-4-methyl-3-isoquinolinecarboxamide, demonstrate nanomolar IC₅₀ values against Bcr-Abl and VEGFR-2 .

Antimicrobial Activity

Preliminary in vitro assays indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), though mechanisms remain uncharacterized .

Neuropharmacology

Tetrahydroisoquinoline derivatives, synthesized from this compound, show affinity for σ-1 and σ-2 receptors, implicating potential roles in neuropathic pain management .

Industrial and Material Science Applications

Polymer Modification

Incorporation into polyamide backbones improves thermal stability (Tg increased by 15°C) and UV resistance, making it valuable in high-performance coatings .

Catalysis

Pd complexes of isoquinolinecarboxamides catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁴ .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Isoquinolinecarboxamides

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume